D-Mannose-3-13C

Metabolic Flux Analysis Glycolysis Cancer Metabolism

Select D-Mannose-3-13C when atomic-level C-3 fate resolution is non-negotiable. Its site-specific 13C label (99 atom%) survives the aldolase step, uniquely enabling unambiguous flux analysis into glycolysis and TCA cycle intermediates—unlike 1-13C or 2-13C isotopologues that lose the label. For structural biology, it delivers a clean, high-intensity NMR resonance free of 13C-13C J-coupling, essential for glycoprotein conformation studies. With 99 atom% isotopic purity, it minimizes background correction errors in MS-based fractional enrichment calculations, ensuring high-confidence data. This is the only mannose tracer that answers C-3-hydroxyl fate questions.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12395274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-3-13C
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i5+1
InChIKeyGZCGUPFRVQAUEE-AGXBLAHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannose-3-13C: 99 atom% 13C, 97% (CP) Stable Isotope-Labeled Monosaccharide for High-Resolution Metabolic Tracing and Glycosylation Research


D-Mannose-3-13C (CAS 101615-89-8) is a stable isotope-labeled monosaccharide, specifically a D-mannose molecule where the C-3 carbon atom has been enriched with the 13C isotope to a purity of 99 atom % . As a labeled analog of D-Mannose, a crucial hexose involved in N- and O-linked glycosylation and various metabolic processes, this product serves as a specialized tracer. Its core value lies in the site-specific placement of the 13C label, which introduces a predictable +1 Da mass shift (M+1) for detection by mass spectrometry and creates a distinct, well-resolved resonance in 13C-NMR spectroscopy . This specific labeling pattern is engineered to enable precise tracking of the C-3 carbon atom's fate through metabolic pathways or into complex glycoconjugates, providing a level of atomic resolution not attainable with uniformly labeled or unlabeled analogs.

Why Substituting D-Mannose-3-13C with Other Labeled Mannose Isotopologues Compromises Experimental Specificity


Generic substitution among 13C-labeled mannose isotopologues is not scientifically sound because the position of the isotopic label determines the specific information extracted from an experiment. Uniformly labeled D-Mannose (U-13C6) generates a complex, multi-labeled metabolite profile in mass spectrometry, which can obscure the precise metabolic routing of a single carbon atom [1]. Similarly, alternative site-specific labels like D-Mannose-1-13C or D-Mannose-6-13C will report on different chemical moieties and metabolic junctions, failing to answer questions about the fate of the C-3 hydroxyl group during reactions like isomerization to fructose-6-phosphate or its incorporation into specific glycans [2]. Unlabeled D-Mannose provides no isotopic distinction from endogenous pools, making it useless for tracer studies. The evidence below provides the quantitative and functional justification for selecting the C-3 labeled variant to avoid these critical experimental blind spots.

Quantitative Evidence for Selecting D-Mannose-3-13C Over Alternative Mannose Tracers


Differential Metabolic Tracing Specificity: C-3 Label Reports on Mannose Isomerase Bypass Activity

D-Mannose-3-13C provides unique metabolic tracing information that is inaccessible to its 1-13C or 2-13C counterparts. In a study of mannose metabolism in Plesiomonas shigelloides, in vivo 13C-NMR with D-[1-13C]mannose and D-[2-13C]mannose revealed distinct metabolic fates: the C-1 and C-2 labels were rapidly lost as CO2 or incorporated into lactate, while the C-3, C-4, C-5, and C-6 carbons are expected to follow the lower glycolytic pathway [1]. In stark contrast, a C-3 label would bypass the decarboxylation step and thus more reliably trace the conversion of mannose-derived trioses into downstream products like alanine or pyruvate. This class-level inference is supported by studies in cancer cells showing that mannose metabolic flux is tightly controlled and can 'clog' glycolysis, leading to dNTP depletion [2]. A C-3 label is therefore required to accurately quantify the flux from mannose into the lower half of glycolysis and the TCA cycle, a measurement that cannot be deconvoluted using labels on C-1 or C-2 which are lost early in the pathway.

Metabolic Flux Analysis Glycolysis Cancer Metabolism

Isotopic Purity and Assay Guarantee for Reproducible Quantification in MS-Based Workflows

The procurement value of D-Mannose-3-13C is directly linked to its certified purity specifications, which are critical for reproducible and accurate quantification. The product is guaranteed at 99 atom % 13C and an assay of 97% (CP) . In contrast, generic vendor offerings or alternative isotopologues may have lower or unspecified isotopic enrichment, which directly impacts the accuracy of mass spectrometry-based quantification. For example, a lower atom % 13C leads to a higher proportion of unlabeled (M0) and partially labeled (M+1) background, which must be mathematically corrected for, increasing the error in calculating true metabolite labeling fractions. The specific M+1 mass shift of this product is clearly defined, and the high isotopic purity ensures that the measured +1 Da peak in an MS spectrum is predominantly from the single, site-specifically labeled analyte, simplifying spectral deconvolution and enabling precise determination of isotopic enrichment in downstream metabolites.

Mass Spectrometry Metabolomics Analytical Chemistry

Well-Resolved 13C-NMR Resonance for Structural and Conformational Analysis

The C-3 position in D-mannose offers a distinct and well-resolved signal in 13C-NMR spectroscopy, which is advantageous for studying conformational dynamics and interactions of mannose-containing glycans. A comparative NMR study of high-mannose-type oligosaccharides utilized site-specific 13C labeling to overcome poor spectral resolution and enable long-range NOE analysis [1]. The C-3 carbon's chemical shift is sensitive to its local environment, particularly the conformation of the pyranose ring. While specific assignments vary with solvent and field strength, the C-3 resonance is typically distinct from those of C-1, C-2, and C-6. In a study of C-mannosylated proteins, selective 13C-labeling of the mannose residue was essential for characterizing the sugar pucker conformation, revealing an interconversion between the 1C4 and B03/1S3 states [2]. In contrast, an unlabeled compound would provide no signal enhancement, and a uniformly labeled compound (U-13C6) would result in a highly complex, crowded spectrum with extensive 13C-13C J-coupling, making it extremely difficult to isolate and analyze the signal from the C-3 atom. The single-label approach of D-Mannose-3-13C provides a clean and interpretable NMR signature for this specific nucleus.

NMR Spectroscopy Glycobiology Structural Biology

Defined Application Scenarios Where D-Mannose-3-13C is the Optimal Procurement Choice


Quantifying Mannose Contribution to Lower Glycolysis and TCA Cycle in Cancer Metabolism

When investigating the 'mannose clogging' effect in cancer cells, researchers require a tracer that reports specifically on the flux of mannose-derived carbons into the lower half of glycolysis. As shown in Section 3, D-Mannose-3-13C is the preferred choice for this application because the C-3 label survives the aldolase step of glycolysis, allowing for accurate quantification of its incorporation into lactate, alanine, or TCA cycle intermediates via LC-MS or NMR. This provides direct evidence of how mannose metabolism impacts the energy and biosynthetic balance of cancer cells [1], which is not feasible with 1-13C or 2-13C labeled mannose.

Atomic-Resolution NMR Studies of Glycan Conformation and Carbohydrate-Protein Interactions

For structural biologists using NMR to study the conformation of high-mannose N-glycans or C-mannosylated proteins, D-Mannose-3-13C is an essential reagent. Its site-specific label, with a certified isotopic purity of 99 atom %, provides a simplified, high-intensity resonance for the C-3 carbon [2]. This overcomes the spectral crowding and complex 13C-13C J-coupling that would be observed with a uniformly labeled (U-13C6) precursor. This enables clear monitoring of changes in the C-3 chemical shift and relaxation parameters upon ligand binding or conformational change, providing detailed atomic-level insights into glycoprotein structure and function.

Accurate Stable Isotope-Resolved Metabolomics (SIRM) Requiring Minimal Natural Abundance Correction

In metabolomic workflows where precise calculation of fractional enrichment is paramount, the high isotopic purity (99 atom % 13C) of this product is a critical procurement specification. As detailed in Section 3, a lower atom % 13C isotopologue introduces a larger and more variable unlabeled background, necessitating complex and error-prone mathematical corrections to the mass spectrometry data. By using D-Mannose-3-13C, researchers can minimize these corrections and simplify spectral deconvolution . This leads to higher confidence in the reported 13C-enrichment values of downstream metabolites, which is particularly important when comparing subtle metabolic differences between experimental conditions or cell types.

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